6-Hydroxybicyclo[2.2.2]octane-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxybicyclo[2.2.2]octan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXVBNTTMVMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Hydroxybicyclo 2.2.2 Octane 2 One and Its Analogues
Convergent and Divergent Synthetic Strategies
The construction of the 6-hydroxybicyclo[2.2.2]octan-2-one core can be achieved through various synthetic strategies. These approaches are broadly categorized as convergent, where different fragments are prepared separately and then combined, and divergent, where a common intermediate is elaborated into a variety of products.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the bicyclo[2.2.2]octane ring system. This approach typically involves the formation of a key carbon-carbon bond within a suitably functionalized acyclic or monocyclic precursor.
Acid-Catalyzed Intramolecular Aldol (B89426) Reactions
One of the most common methods for synthesizing 6-hydroxybicyclo[2.2.2]octan-2-one is through an acid-catalyzed intramolecular aldol reaction of a 3-oxocyclohexaneacetaldehyde derivative. arkat-usa.orgresearchgate.net This reaction leads to the formation of the characteristic bicyclic system with hydroxyl and ketone functionalities at the C6 and C2 positions, respectively. arkat-usa.org
The reaction typically yields a mixture of C6 epimers, with the endo-hydroxy epimer being the major product under thermodynamic control. arkat-usa.orgresearchgate.net The stereochemical outcome is a crucial aspect of this methodology, as the relative configuration of the hydroxyl group can influence subsequent transformations. For instance, treatment of an aldehyde precursor with phosphoric acid can yield the bicyclic compound via an intramolecular aldol-type cyclization. lookchem.com
The preparation of the requisite 3-oxocyclohexaneacetaldehyde precursor is a critical step. arkat-usa.org Common methods for introducing the formylmethyl (B1220840) side chain onto a cyclohexenone starting material include the Claisen rearrangement and allene (B1206475) photoaddition. arkat-usa.orgmdpi.com The stereochemistry of the newly created center at C3 in this step can influence the diastereomeric outcome of the final bicyclic product. arkat-usa.org
| Precursor Type | Cyclization Conditions | Product | Yield | Reference |
| 3-Oxocyclohexaneacetaldehyde | Phosphoric acid | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | 38% | lookchem.com |
| 3-Oxocyclohexaneacetaldehyde | Acid-catalyzed | endo/exo-6-hydroxybicyclo[2.2.2]octan-2-one | Variable | arkat-usa.orgresearchgate.net |
Gold(I)-Catalyzed Domino Cyclization/Semi-Pinacol Rearrangement
Gold(I) catalysis has emerged as a powerful tool in organic synthesis, enabling mild and efficient transformations. beilstein-journals.org While specific examples for the direct synthesis of 6-hydroxybicyclo[2.2.2]octane-2-one are not prevalent in the provided context, gold-catalyzed domino reactions represent a promising strategy. These reactions can involve a cascade of events, such as cyclization followed by a semi-pinacol rearrangement, to construct complex polycyclic systems. rsc.org For instance, gold(I) catalysts have been used in domino reactions to synthesize various heterocyclic and carbocyclic frameworks. beilstein-journals.orgnih.govbeilstein-journals.org The high affinity of gold(I) for π-systems like alkenes and alkynes allows for selective activation and subsequent intramolecular attack by a nucleophile, which could be a hydroxyl group or an enol ether, to initiate a cyclization cascade. beilstein-journals.org A subsequent rearrangement could then lead to the desired bicyclo[2.2.2]octane skeleton.
Photoaddition Reactions: Allene Photoaddition Elaboration
Photoaddition reactions, particularly the [2+2] photocycloaddition of allene to a cyclohexenone derivative, provide a versatile entry into the bicyclo[2.2.2]octane ring system. arkat-usa.orgmdpi.com This approach is a key step in several total syntheses of natural products. mdpi.comcdnsciencepub.com
The initial photoadduct, a cyclobutane (B1203170) derivative, is then elaborated to the target 6-hydroxybicyclo[2.2.2]octan-2-one. mdpi.com This elaboration typically involves oxidative cleavage of the exocyclic double bond of the allene adduct to form a cyclobutanone. Subsequent retro-aldol/aldol reactions under acidic or basic conditions rearrange the carbon skeleton to furnish the desired bicyclic structure. mdpi.commdpi.com This method allows for the construction of the core structure with control over the stereochemistry, which is often dictated by the facial selectivity of the initial photoaddition. mdpi.com
| Starting Material | Key Steps | Product | Reference |
| Substituted cyclohex-2-en-1-one | Allene photoaddition, oxidative cleavage, retro-aldol/aldol | 1-Methyl-6-hydroxybicyclo[2.2.2]octan-2-one | mdpi.com |
| Tricyclic enone | Allene photoaddition, methylation, protection, oxidative cleavage, reduction, retro-aldol/aldol | (±)-Stemarin intermediate | mdpi.com |
Bioreduction Techniques for Precursors
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. Yeast reductases, in particular, have been successfully employed for the asymmetric reduction of dicarbonyl precursors to afford optically active hydroxy ketones. researchgate.net
The enantioselective reduction of bicyclo[2.2.2]octane-2,6-dione using various yeast strains has been extensively studied. researchgate.netresearchgate.net Many strains selectively reduce one of the ketone groups to furnish (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one with high enantiomeric excess. researchgate.netresearchgate.net This biocatalytic approach provides direct access to enantiomerically pure forms of the target compound, which are valuable for the synthesis of chiral catalysts and other enantiopure molecules. researchgate.netnih.gov The efficiency and selectivity of the bioreduction can often be improved through strain engineering, for example, by overexpressing specific reductase enzymes. researchgate.net
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| Bicyclo[2.2.2]octane-2,6-dione | Saccharomyces cerevisiae (various strains) | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | >98% | researchgate.net |
| Bicyclo[2.2.2]octane-2,6-dione | Saccharomyces cerevisiae (engineered strain) | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | >99% | researchgate.net |
| Bicyclo[2.2.2]octane-2,6-dione | Candida tropicalis, Candida wickerhamii | (1S,4R,6R)-6-hydroxybicyclo[2.2.2]octan-2-one | >98% | researchgate.net |
Multi-Component Annulations
Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single operation by combining three or more starting materials. Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals have been developed for the synthesis of bicyclic systems. ucl.ac.ukucl.ac.uk While these examples primarily lead to bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane cores, the underlying principle of a domino Michael-aldol reaction could be adapted for the synthesis of the bicyclo[2.2.2]octane framework. Such a strategy would involve the conjugate addition of a suitable enolate to an α,β-unsaturated system, followed by an intramolecular aldol condensation to close the second ring. The development of a multi-component reaction that directly yields the 6-hydroxybicyclo[2.2.2]octan-2-one scaffold remains an area of interest.
Enantioselective and Diastereoselective Synthesis
The precise control of stereochemistry is paramount in modern organic synthesis. For the bicyclo[2.2.2]octane system, several strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity, including the use of asymmetric catalysis, chiral auxiliaries, and enzymatic transformations.
Asymmetric Catalysis in Bicyclo[2.2.2]octane Formation
Asymmetric catalysis offers an efficient route to chiral bicyclo[2.2.2]octane systems by directly forming the carbon skeleton in an enantioselective manner.
One prominent method involves the asymmetric Michael addition. For instance, the addition of dimethyl malonate to cyclohex-2-en-1-one can be catalyzed by a chiral catalyst derived from binaphthol, yielding the precursor to the bicyclic system with an enantiomeric excess (ee) of over 99%. This approach is scalable and has been demonstrated on a multigram scale.
Another powerful strategy is the organocatalytic domino Michael/Michael reaction. Using a diphenylprolinol silyl (B83357) ether catalyst, α,β-unsaturated aldehydes can react with cyclohex-2-en-1-one derivatives to construct the bicyclo[2.2.2]octanone skeleton with multiple stereocenters in a single, highly diastereoselective and enantioselective step. researchgate.netresearchgate.net
Furthermore, transition metal catalysis has been employed in oxidative dearomatization/[4+2] dimerization cascades. A copper-mediated asymmetric oxidation of substituted phenols generates ortho-quinols, which then undergo a spontaneous and highly enantioselective homodimerization to form the bicyclo[2.2.2]octenone core.
| Catalytic Method | Catalyst/Reagent | Key Transformation | Stereoselectivity |
| Asymmetric Michael Addition | Chiral Binaphthol-based catalyst | 1,4-addition to cyclohex-2-en-1-one | >99% ee |
| Domino Michael/Michael Reaction | Diphenylprolinol silyl ether | Reaction of α,β-unsaturated aldehydes and cyclohexenones | Excellent diastereo- and enantioselectivity |
| Oxidative Dimerization | Copper/Chiral Ligand | Oxidative dearomatization/[4+2] cycloaddition | High ee |
| Tandem Reaction | Organic Base | Metal-free cycloaddition | Excellent enantioselectivities |
Chiral Auxiliary and Chiral Template Approaches
Chiral auxiliaries provide a reliable method for inducing stereoselectivity. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction.
A notable example is the diastereoselective Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and a chiral β-nitroacrylate. The β-nitroacrylate is derived from a chiral (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid, which acts as the chiral auxiliary. This reaction produces the corresponding bicyclo[2.2.2]octene adducts with high diastereoselectivity. Subsequent transformation of the major cycloadducts, including the removal of the auxiliary, affords enantiopure trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. researchgate.net
Chiral templates, often derived from the chiral pool, can also serve as the foundation for building complex structures. The natural product (+)-Podocarpic acid has been utilized as a chiral template in the synthesis of various diterpenoids where a 6-hydroxybicyclo[2.2.2]octan-2-one derivative is a key intermediate. researchgate.netmdpi.com The inherent chirality of the starting material guides the stereochemical course of the synthetic sequence.
| Approach | Starting Material/Auxiliary | Key Reaction | Outcome |
| Chiral Auxiliary | Chiral β-nitroacrylate from hydroxypyrrolidinone | Diastereoselective Diels-Alder reaction | Enantiopure bicyclo[2.2.2]octane amino acids |
| Chiral Template | (+)-Podocarpic Acid | Multi-step synthesis involving bicyclic intermediates | Synthesis of complex diterpenoids |
Enzyme-Mediated Stereoselective Transformations
Enzymes are highly efficient and selective catalysts that can perform complex transformations under mild conditions. Their use in the synthesis of chiral bicyclo[2.2.2]octane derivatives is well-established, particularly for stereoselective reductions.
The mono-reduction of the prochiral diketone, bicyclo[2.2.2]octane-2,6-dione, is a classic example. A wide range of yeast strains, particularly Saccharomyces cerevisiae, have been screened for this transformation. rsc.orgrsc.orglu.se The majority of active strains reduce the diketone enantioselectively to produce (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one with over 98% ee. rsc.org Interestingly, certain strains such as Candida tropicalis and Candida wickerhamii exhibit the opposite diastereoselectivity, affording (1S,4R,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, also with excellent enantiomeric excess. rsc.org
To improve the efficiency of this biotransformation, both process optimization and genetic engineering have been applied. Controlling parameters such as pH, substrate concentration, and yeast growth stage significantly impacts the conversion rate. nih.govnih.gov Furthermore, genetically engineered strains of S. cerevisiae, for example, those overexpressing a specific reductase gene (YDR368w), have achieved complete conversion of the substrate with 97% diastereomeric excess (de) and >99% ee, allowing for the isolation of the optically pure ketoalcohol in high yield. nih.gov
In addition to whole-cell systems, isolated enzymes are also used. Immobilized lipases have been successfully employed in the kinetic resolution of enol acetate (B1210297) derivatives of bicyclo[2.2.2]octane-2,5-dione, providing a practical route to the homochiral dione (B5365651). nih.gov
| Enzyme/Organism | Substrate | Product(s) | Stereoselectivity |
| Saccharomyces cerevisiae (most strains) | Bicyclo[2.2.2]octane-2,6-dione | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | >98% ee |
| Candida tropicalis | Bicyclo[2.2.2]octane-2,6-dione | (1S,4R,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | >98% ee |
| Engineered S. cerevisiae (YDR368w) | Bicyclo[2.2.2]octane-2,6-dione | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | 97% de, >99% ee |
| Immobilized Lipase | Bicyclo[2.2.2]octane-2,5-dione enol acetate | (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione | Kinetic Resolution |
Strategic Functionalization of the Bicyclo[2.2.2]octane Skeleton
Once the chiral bicyclic core is established, further modifications are often necessary. The rigid nature of the bicyclo[2.2.2]octane skeleton allows for highly predictable and selective functionalization reactions.
Selective Oxidation and Reduction Transformations
Selective oxidation and reduction reactions are fundamental for manipulating the functional groups on the bicyclic framework. As discussed previously, the enzymatic reduction of bicyclo[2.2.2]octane-2,6-dione to 6-hydroxybicyclo[2.2.2]octan-2-one is a prime example of a selective reduction, targeting only one of the two carbonyl groups. rsc.orgnih.govnih.gov
For oxidations, various reagents have been shown to be effective. The Baeyer-Villiger oxidation of bicyclic ketones, including those in the bicyclo[2.2.2]octane series, can be highly regioselective, leading to functionalized lactones. researchgate.net The oxidation of secondary alcohols, such as bicyclo[2.2.2]-2-octanol, to the corresponding ketone can be achieved using reagents like cerium(IV) ammonium (B1175870) nitrate. scilit.comacs.org For unsaturated bicyclo[2.2.2]octanones, selenium dioxide has proven to be a useful reagent for regioselective allylic oxidation, introducing a hydroxyl group at the allylic position while leaving the enone system intact. msu.edu
| Transformation | Substrate Type | Reagent/Method | Product Type |
| Selective Reduction | Dione | Yeast (e.g., S. cerevisiae) | Hydroxy-ketone |
| Baeyer-Villiger Oxidation | Ketone | Peroxy acids | Lactone |
| Alcohol Oxidation | Secondary Alcohol | Cerium(IV) Ammonium Nitrate | Ketone |
| Allylic Oxidation | Unsaturated Ketone | Selenium Dioxide | Allylic Alcohol |
Regioselective Functional Group Interconversions
Functional group interconversions allow for the strategic modification of the bicyclic scaffold. A key transformation for 6-hydroxybicyclo[2.2.2]octan-2-ones is the endo/exo equilibration. Under either acidic or basic conditions, the hydroxyl group can epimerize, allowing access to the thermodynamically or kinetically favored diastereomer. mdpi.com This equilibrium is crucial, for instance, in preparing the 6-exo-hydroxy epimer, which can be a key intermediate for further reactions. mdpi.comresearchgate.net
The protection of functional groups is another critical interconversion. For example, the ketone in 6-hydroxybicyclo[2.2.2]octan-2-one can be selectively protected as an ethylene (B1197577) dithioacetal. mdpi.comresearchgate.net This protected intermediate can then undergo further transformations at the hydroxyl group.
More complex, regioselective skeletal rearrangements have also been developed. Under acid catalysis (e.g., with TsOH), 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones can rearrange stereospecifically to form 4-methylbicyclo[3.2.1]oct-3-en-6-ones, providing access to a different bicyclic system. mdpi.commdpi.com This highlights how functional group manipulation can lead to significant structural changes in a controlled manner.
Stereochemical Investigations and Control in 6 Hydroxybicyclo 2.2.2 Octane 2 One Systems
Endo/Exo Isomerism and Equilibration Dynamics
The orientation of the hydroxyl group at the C6 position relative to the bicyclic core defines the endo and exo isomers of 6-hydroxybicyclo[2.2.2]octane-2-one. This isomerism is a central feature, influencing the compound's reactivity and the stereochemical outcome of subsequent transformations.
Acid-Catalyzed Equilibration Studies
Under thermodynamically controlled conditions, such as in the presence of acid or base, an equilibrium is established between the endo and exo isomers of 6-hydroxybicyclo[2.2.2]octan-2-ones. mdpi.com Research has consistently shown that the endo isomer is the major product at equilibrium. mdpi.comarkat-usa.org For instance, in the intramolecular aldol (B89426) reaction of 3-oxocyclohexaneethanals, the resulting mixture of 6-hydroxybicyclo[2.2.2]octan-2-ones typically favors the endo isomer with a ratio of approximately 85:15. mdpi.com
This preference for the endo configuration is attributed to unfavorable 1,3-diaxial-like interactions experienced by the pseudo-axially oriented hydroxyl group in the exo epimer. mdpi.com The rigidity of the bicyclo[2.2.2]octane system forces the substituents into specific spatial arrangements, and the exo-hydroxyl group encounters greater steric hindrance.
The equilibration process is a key consideration in synthetic strategies. While the endo isomer is more stable, the less stable exo isomer is often a crucial intermediate for accessing specific target molecules. mdpi.comnih.gov Therefore, methods to control and manipulate this equilibrium are of significant interest. For example, the equilibration of the corresponding ethylene (B1197577) dithioacetal derivatives under acidic conditions has been shown to favor the exo epimer, providing a synthetic route to this less stable isomer. mdpi.commdpi.com
Table 1: Equilibrium Distribution of Endo/Exo Isomers
| Compound/Conditions | Endo:Exo Ratio | Reference |
| 6-Hydroxybicyclo[2.2.2]octan-2-one (Thermodynamic Control) | ~85:15 | mdpi.com |
| 6-exo-Hydroxybicyclo[2.2.2]octan-2-one Ethylene Dithioacetal (Acidic Equilibration) | Major Product is Exo | mdpi.com |
Influence of Substituent Effects on Stereoisomeric Ratios
The presence of additional substituents on the bicyclo[2.2.2]octane ring can significantly influence the endo/exo equilibrium. The position and nature of these substituents can alter the steric and electronic environment, thereby shifting the thermodynamic preference for one isomer over the other.
For example, in 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones, an existing endo/exo equilibrium under acidic conditions is a key feature that has been exploited in the synthesis of stemarane diterpenoids. mdpi.comnih.gov The methyl group at the bridgehead position can influence the conformational preferences of the six-membered rings, which in turn affects the relative stabilities of the endo and exo isomers. While the general preference for the endo isomer often remains, the exact ratio can be modulated by such substitutions.
Diastereoselectivity in Synthetic Pathways
Achieving high diastereoselectivity is a critical challenge in the synthesis of complex molecules containing the 6-hydroxybicyclo[2.2.2]octan-2-one core. The formation of multiple stereocenters during the construction of this bicyclic system necessitates precise control over the relative stereochemistry.
Factors Governing Diastereomeric Excess
The diastereomeric excess (d.e.) in the synthesis of 6-hydroxybicyclo[2.2.2]octan-2-one derivatives is influenced by several factors, including the reaction conditions, the nature of the starting materials, and the catalysts employed.
A key reaction for constructing this framework is the intramolecular aldol condensation. arkat-usa.org The stereochemical outcome of this cyclization is highly dependent on whether the reaction is under kinetic or thermodynamic control. Under thermodynamic control, the more stable endo isomer is favored, leading to a higher diastereomeric excess of this product. mdpi.com
Furthermore, the development of enantioselective routes has highlighted the importance of catalyst control in achieving high diastereoselectivity. For instance, the use of chiral catalysts in domino Michael/Michael reactions has enabled the synthesis of bicyclo[2.2.2]octanone derivatives with excellent diastereoselectivity, often yielding a single isomer. researchgate.net In some cases, a crystallization-induced diastereomer transformation (CIDT) can be employed to isolate a single diastereomer in high purity and yield. acs.orgresearchgate.net
Mechanistic Rationale for Diastereocontrol
The mechanistic basis for diastereocontrol in the formation of 6-hydroxybicyclo[2.2.2]octan-2-one systems often lies in the transition state geometry of the key bond-forming step. In the intramolecular aldol condensation, the chair-like or boat-like transition state of the cyclizing enolate determines the initial stereochemistry of the newly formed hydroxyl group.
The preference for the endo product under thermodynamic conditions is rationalized by the lower ground-state energy of the endo isomer, which is less sterically hindered. mdpi.com In kinetically controlled reactions, the transition state leading to the major diastereomer is the one with the lowest activation energy. This can be influenced by factors such as the conformation of the substrate and the coordination of the catalyst.
In catalyst-controlled diastereoselective syntheses, the chiral catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one diastereomer over the other. For example, in organocatalyzed Michael additions followed by aldol cyclization, the prolinol ether catalyst directs the approach of the reactants, leading to a highly ordered transition state and excellent diastereocontrol. researchgate.net
Enantioselectivity and Chiroptical Properties
The synthesis of enantiomerically pure 6-hydroxybicyclo[2.2.2]octan-2-one derivatives is crucial for their application in the synthesis of chiral natural products and pharmaceuticals. This has spurred the development of various enantioselective synthetic methods and the study of their chiroptical properties.
Enantioselective synthesis of this bicyclic ketone has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. An enantioselective synthesis of (1R,4R,6S)-endo-4-(tert-butyl-dimethyl-silyloxy)-6-hydroxy-bicyclo[2.2.2]octan-2-one has been reported with high enantiomeric excess. lu.se The development of practical, large-scale enantioselective routes is also a significant area of research. acs.orgresearchgate.net
The chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), of 6-hydroxybicyclo[2.2.2]octan-2-one and its derivatives are important for determining their absolute configuration and for understanding their electronic structure. The rigid bicyclic framework makes these compounds excellent models for studying the relationship between stereochemistry and chiroptical properties. The CD spectra of these compounds are sensitive to the conformation of the bicyclic system and the orientation of the substituents. acs.org The synthesis and chiroptical properties of various bicyclo[2.2.2]octanone derivatives have been reported, contributing to the broader understanding of these systems. researchgate.netkg-applchem.jp
Asymmetric Induction in Cyclization and Reduction
The enantioselective synthesis of 6-hydroxybicyclo[2.2.2]octan-2-one and its derivatives is a critical area of research, enabling access to optically pure materials for various applications. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, can be achieved during key cyclization and reduction steps.
One prominent strategy involves an intramolecular aldol-type cyclization. lookchem.com A synthetic route starting from cyclohex-2-en-1-one utilizes an asymmetric 1,4-addition of dimethyl malonate, catalyzed by a chiral binaphthol-based catalyst, to introduce the initial stereocenter with high enantiomeric excess (>99% ee). lookchem.com Subsequent transformations, including reduction and treatment with phosphoric acid, lead to the formation of the bicyclic system. lookchem.com The final cyclization step proceeds via an intramolecular aldol reaction to yield optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. lookchem.com
Another approach to enantioselective synthesis involves the asymmetric allylindation of a mono-dioxolane protected 1,3-cyclohexanedione (B196179) derivative. lu.se This is followed by ozonolysis and an intramolecular aldol addition to construct the bicyclic core. lu.se This method has been successfully applied to synthesize both (1R,4R,6S)-endo-4-(tert-butyl-dimethyl-silyloxy)-6-hydroxy-bicyclo[2.2.2]octan-2-one and its (1S,4S,6R)-enantiomer in high enantiomeric excess. lu.se
Asymmetric reduction of a prochiral precursor, bicyclo[2.2.2]octane-2,6-dione, offers a direct route to chiral hydroxy ketones. The use of baker's yeast for this reduction has been shown to produce (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one with high enantiomeric excess (95% ee), although it can be contaminated with a small percentage of its (1S,4R,6S)-isomer. researchgate.net Modifications to this biocatalytic approach, such as using specific yeast reductases, have led to improved yields and stereoselectivities. researchgate.net
Furthermore, tandem reactions have been developed for rapid access to functionalized bicyclo[2.2.2]octane derivatives. rsc.org A formal [4+2] cycloaddition reaction between α'-ethoxycarbonyl cyclohexenone and a nitroolefin, mediated by an organic base, provides bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities. rsc.org Similarly, a diphenylprolinol silyl (B83357) ether catalyzed domino Michael/Michael reaction of α,β-unsaturated aldehydes and cyclohex-2-en-1-one derivatives can produce bicyclo[2.2.2]octanone derivatives as single isomers in nearly optically pure form. researchgate.net
Table 1: Asymmetric Synthesis of 6-Hydroxybicyclo[2.2.2]octan-2-one Derivatives
| Starting Material | Key Asymmetric Step | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cyclohex-2-en-1-one | Asymmetric 1,4-addition | Chiral binaphthol-based catalyst | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | >99% | lookchem.com |
| Mono-dioxolane protected 1,3-cyclohexanedione | Asymmetric allylindation | Not specified | (1R,4R,6S)- and (1S,4S,6R)-endo-4-(tert-butyl-dimethyl-silyloxy)-6-hydroxy-bicyclo[2.2.2]octan-2-one | High | lu.se |
| Bicyclo[2.2.2]octane-2,6-dione | Asymmetric reduction | Baker's yeast | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | 95% | researchgate.net |
| 1-Methylbicyclo[2.2.2]octane-2,6-dione | Asymmetric reduction | Baker's yeast | (1R,4S,6S)-6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one | 99.5% | researchgate.net |
| 4-Methylbicyclo[2.2.2]octane-2,6-dione | Asymmetric reduction | Baker's yeast | (1R,4S,6S)-6-hydroxy-4-methylbicyclo[2.2.2]octan-2-one | 98% | researchgate.net |
Chiral Resolution Techniques
When a racemic mixture of 6-hydroxybicyclo[2.2.2]octan-2-one or its derivatives is produced, chiral resolution techniques are employed to separate the enantiomers. These methods are crucial for obtaining enantiopure compounds.
One common method is classical resolution, which involves the formation of diastereomeric salts. For instance, the resolution of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, a precursor to related amino acid structures, has been achieved using O,O'-dibenzoyltartaric acid. researchgate.net This process forms diastereomeric salts that can be separated by crystallization, followed by regeneration of the individual enantiomers. researchgate.net
Another powerful technique is enzymatic resolution. Lipases are frequently used for the kinetic resolution of racemic mixtures. A practical chemo-enzymatic synthesis of chiral bicyclo[2.2.2]octane-2,5-dione, a related structure, was achieved through the resolution of an enol acetate (B1210297) derivative using immobilized lipases. nih.gov This highlights the potential of enzymatic methods for the resolution of bicyclo[2.2.2]octane systems.
Chromatographic methods using chiral stationary phases (CSPs) are also highly effective for the separation of enantiomers. High-performance liquid chromatography (HPLC) with CSPs containing macrocyclic glycopeptide antibiotic selectors has been successfully used for the direct separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acid enantiomers. researchgate.net Different modes, such as reversed-phase, polar organic, and polar ionic, can be employed to optimize the separation. researchgate.net The choice of mobile phase composition and temperature can significantly influence the retention and separation factors. researchgate.net
Configurational Stability and Interconversion
The configurational stability of the stereocenters in 6-hydroxybicyclo[2.2.2]octan-2-one is a key consideration, particularly the relative stereochemistry of the hydroxyl group (endo vs. exo). Under certain conditions, interconversion between these diastereomers can occur.
An equilibrium between the endo and exo epimers of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones has been observed under acidic conditions. mdpi.comnih.gov This equilibrium is driven by a retro-aldol reaction followed by a new aldol condensation. mdpi.com This process can be exploited synthetically. For example, a 7:3 endo/exo mixture of hydroxydithioacetals, derived from the corresponding hydroxyketone, was equilibrated using TsOH in benzene (B151609) to a 4:6 ratio. nih.gov By repeatedly subjecting the mixture to this equilibration followed by separation, a high yield of the desired exo epimer could be obtained. nih.gov
This endo/exo interconversion is a critical aspect in the synthesis of certain natural products. The stereochemistry of the hydroxyl group dictates the outcome of subsequent rearrangement reactions. For instance, the acid-catalyzed rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones to 4-methylbicyclo[3.2.1]oct-3-en-6-ones is a key step in the synthesis of stemarane diterpenoids. mdpi.comnih.gov Control over the endo/exo stereochemistry is therefore essential for directing the synthetic pathway towards the desired target molecule.
The bicyclo[2.2.2]octane framework itself is conformationally rigid. However, the potential for epimerization at the carbon bearing the hydroxyl group under acidic or basic conditions highlights the importance of carefully selecting reaction conditions to maintain the desired stereochemical integrity of the molecule.
Mechanistic Pathways and Skeletal Rearrangements
Bicyclo[2.2.2]octane to Bicyclo[3.2.1]octane Rearrangements
The rearrangement of the bicyclo[2.2.2]octane skeleton to the bicyclo[3.2.1]octane system is a well-documented and synthetically valuable transformation. nih.gov This process is driven by the release of ring strain, as the bicyclo[3.2.1]octane framework is generally more stable. escholarship.org The presence of a hydroxyl group, as in 6-Hydroxybicyclo[2.2.2]octane-2-one, can facilitate this rearrangement, particularly under acidic conditions.
Acid-Catalyzed Rearrangement Mechanisms
In the presence of acid, such as triflic acid (TfOH), the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of the leaving group generates a secondary carbocation. This carbocation is poised for a 1,2-alkyl shift, which is the key step in the skeletal rearrangement. Migration of one of the ethano bridges of the bicyclo[2.2.2]octane system leads to the expansion of the six-membered ring and the formation of the more stable bicyclo[3.2.1]octane carbocation. Subsequent trapping of this carbocation by a nucleophile, or elimination of a proton, yields the final bicyclo[3.2.1]octane product. The solvolysis of bicyclo[2.2.2]octan-2-yl p-toluenesulfonate, a related system, similarly proceeds with rearrangement to give exo-bicyclo[3.2.1]octan-2-ol, highlighting the generality of this transformation. researchgate.net
The reaction of bicyclo[2.2.2]octene with dihalocarbenes also leads to rearranged bicyclo[3.2.1]octene products, suggesting that even in the absence of a hydroxyl leaving group, the inherent strain of the initial adduct can drive the rearrangement. chimia.ch
Stereoelectronic Requirements for Rearrangement
The rearrangement of the bicyclo[2.2.2]octane to the bicyclo[3.2.1]octane skeleton is governed by strict stereoelectronic requirements. For the 1,2-alkyl shift to occur, the migrating bond must be anti-periplanar to the developing p-orbital of the carbocation. This alignment allows for maximum orbital overlap in the transition state, thus lowering the activation energy of the rearrangement.
In the context of solvolysis reactions of bicyclo[2.2.2]octyl systems, the stereochemistry of the starting material and the nature of the solvent can influence the degree of rearrangement and the stereochemical outcome of the products. researchgate.net For instance, the solvolysis of optically active bicyclo[2.2.2]octan-2-yl p-toluenesulfonate results in a partially racemic mixture of bicyclo[2.2.2]octan-2-ol and exo-bicyclo[3.2.1]octan-2-ol, indicating the involvement of carbocationic intermediates that can undergo racemization to some extent. researchgate.net Torsional effects within the polycyclic system also play a significant role in dictating the stereochemical course of these rearrangements. capes.gov.br
Impact of Substituents on Rearrangement Fidelity
Substituents on the bicyclo[2.2.2]octane ring can have a profound impact on the fidelity and rate of the rearrangement to the bicyclo[3.2.1]octane system. The electronic nature of the substituents can influence the stability of the carbocationic intermediates and the transition states involved in the rearrangement.
Computational studies on 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives have shown that the interactions between substituents are primarily through-space, with resonance effects being absent in this saturated system. nih.gov The transmission of electronic effects in the bicyclo[2.2.2]octane ring is significant, comparable in magnitude to those in meta- and para-substituted benzene (B151609) derivatives, despite the lack of conjugation. caltech.edu
The following table summarizes the effect of various substituents at the 4-position on the reactivity of bicyclo[2.2.2]octane-1-carboxylic acids, which serves as a model for understanding substituent effects in this ring system. caltech.edu
| Substituent (X) at C-4 | Relative Reactivity Order |
| -C≡N | > |
| -Br | > |
| -CO₂C₂H₅ | > |
| -OH | > |
| -H |
In radical-mediated rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl systems, radical-stabilizing substituents can influence the product distribution between the bicyclo[2.2.2]octene and the rearranged bicyclo[3.2.1]octene skeletons. escholarship.org This highlights the interplay between ring strain and substituent effects in determining the outcome of these rearrangements.
Semi-Pinacol Rearrangements
The this compound core is also susceptible to semi-pinacol rearrangements, a class of reactions involving the 1,2-migration of a carbon or hydrogen atom to an adjacent carbocation, often generated from an alcohol. These rearrangements are particularly relevant in the context of natural product synthesis, where they can be used to construct complex polycyclic frameworks. researchgate.net
For instance, the acid-catalyzed rearrangement of α-hydroxy ketones, a reaction closely related to the semi-pinacol rearrangement, has been utilized in the synthesis of various alkaloids. researchgate.net In the case of this compound, protonation of the ketone could be followed by a 1,2-shift of the adjacent carbon-carbon bond, leading to a ring-contracted or ring-expanded product, depending on which bond migrates. The development of photoredox-catalyzed semi-pinacol rearrangements has further expanded the scope of this transformation, allowing for the generation of the key carbocation intermediate under mild conditions. researchgate.net
Retroaldol-Aldol Reaction Sequences
The 6-hydroxybicyclo[2.2.2]octan-2-one system can be formed through an intramolecular aldol (B89426) condensation of a suitable 3-oxocyclohexaneacetaldehyde precursor. arkat-usa.org Conversely, under certain conditions, it can undergo a retro-aldol reaction, leading to the cleavage of the bicyclic system. nih.gov This equilibrium between the aldol and retro-aldol reactions can be exploited in synthetic strategies.
The intramolecular aldol condensation typically yields a mixture of C(6) epimeric 6-hydroxybicyclo[2.2.2]octan-2-ones, with the endo-hydroxy epimer often being the major product. arkat-usa.org The reversibility of this reaction allows for the equilibration of the epimeric mixture to favor the thermodynamically more stable product. arkat-usa.org This retro-aldol/aldol sequence is a powerful tool for controlling the stereochemistry at the C(6) position. A general representation of this process is shown below.
This equilibrium is a key consideration in the total synthesis of natural products containing the bicyclo[2.2.2]octane core, such as (±)-stemarin. nih.gov
Transition State Analysis in Key Transformations
Computational studies have provided valuable insights into the transition states of the rearrangements involving the bicyclo[2.2.2]octane skeleton. For the rearrangement of carbene adducts of bicyclo[2.2.2]octene, the geometry of the transition state is crucial in determining the stereochemical outcome of the rearranged bicyclo[3.2.1]octene products. chimia.ch
In the case of acid-catalyzed rearrangements, the transition state for the 1,2-alkyl shift involves a bridged carbocation, where the migrating bond is partially broken and a new bond is partially formed. The stability of this transition state is influenced by stereoelectronic factors, such as the alignment of the participating orbitals, as well as by the electronic effects of any substituents on the bicyclic framework.
For the intramolecular aldol condensation leading to 6-hydroxybicyclo[2.2.2]octan-2-one, computational analysis of the transition state energies for the formation of the different aldol intermediates can help to rationalize the observed diastereoselectivity of the cyclization. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 6 Hydroxybicyclo 2.2.2 Octane 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the detailed structural characterization of organic molecules, including bicyclic systems like 6-hydroxybicyclo[2.2.2]octan-2-one. emerypharma.com It provides profound insights into the molecular framework, the chemical environment of individual nuclei, and the relative stereochemistry of the compound. The analysis of both one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental to understanding the molecule's structure. emerypharma.comresearchgate.net
The bicyclo[2.2.2]octane system's rigidity often simplifies spectral analysis compared to more flexible cyclic systems. However, the presence of substituents and the possibility of different stereoisomers, such as the endo and exo forms of the hydroxyl group, necessitate a comprehensive NMR analysis for unambiguous stereochemical assignment. mdpi.comresearchgate.net
1D and 2D NMR Methods (e.g., COSY, HSQC, HMBC, NOESY)
A combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for the complete structural elucidation of 6-hydroxybicyclo[2.2.2]octan-2-one and its derivatives.
¹H NMR: This provides initial information on the number of different proton environments and their multiplicities (splitting patterns), which arise from spin-spin coupling with neighboring protons.
¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.educreative-biostructure.com It is instrumental in tracing the connectivity of proton networks within the bicyclic framework. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.educreative-biostructure.com It provides a direct link between the ¹H and ¹³C assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The observation of NOE cross-peaks provides crucial information about the relative stereochemistry, for instance, in differentiating between the endo and exo isomers of 6-hydroxybicyclo[2.2.2]octan-2-one by showing the spatial proximity of the hydroxyl proton to specific protons on the bicyclic ring.
Through the systematic application of these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive determination of the compound's constitution and relative stereochemistry. researchgate.net
Chemical Shift Analysis and Coupling Constants for Conformational Insights
The magnitude of the proton-proton coupling constants (J-values) provides valuable information about the dihedral angles between adjacent C-H bonds, as described by the Karplus equation. In the rigid bicyclo[2.2.2]octane system, these dihedral angles are well-defined for different stereochemical relationships (e.g., axial-axial, axial-equatorial, equatorial-equatorial). Analysis of the J-couplings can therefore be used to confirm the relative stereochemistry of substituents. For instance, the coupling constant between a proton on the same carbon as the hydroxyl group (H-6) and the adjacent bridgehead proton (H-4) will differ significantly between the endo and exo isomers, allowing for their differentiation.
The presence of the carbonyl group also influences the chemical shifts of nearby protons and carbons due to its magnetic anisotropy. Protons situated in the deshielding cone of the carbonyl group will experience a downfield shift in the ¹H NMR spectrum. These predictable electronic effects, in combination with coupling constant analysis, provide a robust method for conformational and stereochemical elucidation.
Vibrational Spectroscopy Applications (e.g., IR)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org For 6-hydroxybicyclo[2.2.2]octan-2-one, the IR spectrum provides clear evidence for its key structural features. The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group (C=O) of the ketone gives rise to a strong, sharp absorption band typically around 1700-1730 cm⁻¹. The exact position of the C=O stretch can provide subtle clues about ring strain. Additionally, C-H stretching vibrations of the aliphatic bicyclic framework are observed in the 2850-3000 cm⁻¹ region. While IR spectroscopy is excellent for functional group identification, it is generally less informative for detailed stereochemical analysis compared to NMR. libretexts.org
| Functional Group | Vibrational Mode | Approximate Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200–3600 (broad) |
| C=O (ketone) | Stretching | ~1715 |
| C-H (aliphatic) | Stretching | 2850–2950 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. lookchem.com For 6-hydroxybicyclo[2.2.2]octan-2-one, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which allows for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information. The bicyclic structure is relatively stable, but characteristic fragmentation pathways, such as the loss of water from the hydroxyl group or the loss of carbon monoxide from the ketone, can be observed and help to confirm the presence of these functional groups.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and both the relative and absolute stereochemistry of all atoms in the molecule. acs.org For chiral molecules like the enantiomerically pure derivatives of 6-hydroxybicyclo[2.2.2]octan-2-one, X-ray crystallography can unequivocally establish the absolute configuration. lookchem.com The resulting crystal structure provides a detailed map of the molecule, confirming the bicyclo[2.2.2]octane framework and the precise spatial arrangement of the hydroxyl and carbonyl groups. This technique has been instrumental in confirming the stereochemistry of intermediates in the synthesis of natural products that utilize the bicyclo[2.2.2]octane skeleton. mdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., AM1) on Bicyclic Systems
Quantum chemical calculations, particularly semi-empirical methods like Austin Model 1 (AM1), have been employed to investigate the electronic properties and reactivity of bicyclo[2.2.2]octane systems and related bridged compounds. These methods offer a computationally efficient way to study large molecules.
AM1 calculations have been utilized to study the enolates of bicyclic ketones, which are key intermediates in reactions such as aldol (B89426) condensations that can form 6-Hydroxybicyclo[2.2.2]octane-2-one. For instance, studies on related bicyclic ketones have used AM1 to gain information on the source of enhanced acidity of specific C-H bonds, which is crucial for enolate formation researchgate.net.
Furthermore, AM1 semiempirical molecular orbital calculations have been applied to analyze the stability of carbocations derived from bicyclo[2.2.2]octan-2-one derivatives. These calculations on 2-oxo bridgehead cations and their corresponding neutral parent compounds have provided support for interpretations of experimental solvolysis data, demonstrating the utility of such methods in understanding reaction intermediates in these rigid systems kyoto-u.ac.jp.
Prediction and Analysis of Conformational Preferences
The stereochemistry of the hydroxyl group in this compound, being either endo or exo, significantly influences the molecule's stability and properties. Molecular mechanics (MM) calculations have been a key tool in predicting and analyzing the conformational preferences of these diastereomers arkat-usa.org.
The intramolecular aldol condensation of 3-oxocyclohexaneacetaldehydes yields both the 6-endo-hydroxy and 6-exo-hydroxy epimers. Computational studies have been performed to understand the factors controlling the equilibrium distribution of these products. Molecular mechanics calculations on both the endo and exo epimers have confirmed that the six-membered rings within the bicyclic system are fixed in a boat conformation. These calculations revealed significant destabilizing steric interactions in the exo epimer, specifically a 1,3-diaxial-like interaction between the hydroxyl group and a hydrogen atom on the C(7)-C(8) ethano bridge. This steric clash is absent in the more stable endo epimer, which is consistent with experimental observations where the endo epimer is the thermodynamic product arkat-usa.org.
The table below summarizes the key conformational findings.
| Epimer | Key Feature | Calculated Stability | Steric Interactions |
| 6-endo-hydroxy | Hydroxyl group points towards the carbonyl group. | More stable (Thermodynamic product) | Minimized steric strain. |
| 6-exo-hydroxy | Hydroxyl group points away from the carbonyl group. | Less stable | Significant 1,3-diaxial-like interaction. |
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating reaction mechanisms and characterizing transition states. For the bicyclo[2.2.2]octane framework, theoretical studies have often focused on its synthesis, typically via cycloaddition reactions.
Density Functional Theory (DFT) calculations have been used to study the intramolecular Diels-Alder (IMDA) reactions that construct the bicyclo[2.2.2]octane skeleton. These studies help in understanding the regioselectivity of the cyclization, predicting whether a fused or bridged product will be formed. For example, DFT calculations have suggested that conjugation of the dienophile with neighboring aromatic groups can lower the HOMO-LUMO energy gap, thereby favoring the formation of bridged products like the bicyclo[2.2.2]octane system jst.go.jpnih.gov.
The formation of this compound itself occurs via an intramolecular aldol condensation. While specific transition state calculations for this exact reaction are not widely reported, theoretical studies on amine-catalyzed aldol reactions provide general mechanistic insights. These studies investigate the enamine intermediates and the transition states leading to the C-C bond formation, explaining reactivity and stereoselectivity comporgchem.com. The principles from these models, concerning the geometry of the transition state and the role of the catalyst, are applicable to understanding the cyclization that forms the title compound.
Correlation of Theoretical Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its analogs, calculated properties have been successfully correlated with experimental results from NMR spectroscopy, X-ray crystallography, and reaction kinetics.
In the analysis of conformational preferences, molecular mechanics calculations predicted that intramolecular hydrogen bonding between the C(2) carbonyl and the C(6) hydroxyl group in the endo epimer is unlikely due to the spatial arrangement arkat-usa.org. This theoretical finding was subsequently confirmed by experimental data. Temperature-dependent 1H-NMR experiments showed that the chemical shift of the hydroxyl proton in both the endo and exo epimers moved to similar high-field values as the temperature increased, a behavior inconsistent with the presence of a strong intramolecular hydrogen bond in the endo form. Furthermore, X-ray crystallographic analysis of a related complex molecule containing the 13-endo-hydroxy-16-oxo-atisane skeleton confirmed the lack of the necessary spatial proximity for such a hydrogen bond arkat-usa.org.
Spectroscopic characterization of various derivatives, including ethylene (B1197577) acetals and dithioacetals of 6-hydroxybicyclo[2.2.2]octan-2-one, has been performed using 1D and 2D NMR methods nih.gov. This detailed experimental data provides a benchmark for validating and refining computational models aimed at predicting NMR chemical shifts and coupling constants for this class of compounds.
Applications in Complex Molecular Architecture Synthesis
Intermediate in Total Synthesis of Diterpenoids
A significant application of 6-Hydroxybicyclo[2.2.2]octane-2-one is its role as a key intermediate in the synthesis of several classes of diterpenoids. A common strategy involves the rearrangement of the bicyclo[2.2.2]octane system to the bicyclo[3.2.1]octane system, which forms the core C/D ring structure of these natural products. nih.govresearchgate.net This skeletal reorganization is a powerful tool for accessing the complex frameworks of these bioactive compounds.
The synthesis of stemarane diterpenoids has been a subject of interest due to their unique tetracyclic structure. mdpi.com A crucial step in several total syntheses of stemarane-type molecules is the elaboration of a 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one intermediate. mdpi.com This intermediate is typically derived from a photoaddition reaction and subsequent transformations. mdpi.com The regio- and diastereoselective synthesis of (+)-stemar-13-ene and (+)-18-deoxystemarin has been successfully achieved through a skeletal rearrangement of a 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one derivative to a 4-methylbicyclo[3.2.1]oct-3-en-6-one. mdpi.com The 6-exo-hydroxybicyclo[2.2.2]octan-2-one ethylene (B1197577) dithioacetal has been identified as a key intermediate in the synthesis of 13-stemarene and 18-deoxystemarin. mdpi.com
Similar to the stemaranes, the synthesis of stemodane diterpenoids also leverages the strategic rearrangement of a bicyclo[2.2.2]octane precursor. nih.gov The biogenesis of both stemodane and stemarane diterpenes is believed to proceed through a common bicyclo[2.2.2]octane carbocation intermediate. nih.gov Synthetic strategies have mimicked this biosynthetic pathway. A stereospecific total synthesis of (±)-2-desoxystemodinone was accomplished from a common 6-hydroxybicyclo[2.2.2]octan-2-one system, demonstrating the efficacy of this approach for constructing the C/D ring system of stemodane diterpenoids. researchgate.netdocumentsdelivered.com
The aphidicolane diterpenoids, known for their antiviral and antimitotic activities, share a structural relationship with the stemodanes and stemaranes. Consequently, synthetic strategies often employ similar methodologies. The total synthesis of aphidicolin, a prominent member of this family, has been approached through various routes, with some strategies proposing the use of a bicyclo[2.2.2]octane intermediate that can be rearranged to form the characteristic bicyclo[3.2.1]octane core of the aphidicolane skeleton. researchgate.net The versatility of the 6-hydroxybicyclo[2.2.2]octan-2-one system provides a unified approach to the synthesis of these three related classes of diterpenoids. researchgate.net
Scaffold for Other Polycyclic Natural Products (e.g., Pinthunamide, Cortistatin A)
While the bicyclo[2.2.2]octane framework is a common motif in natural product synthesis, a direct role for this compound as a starting scaffold for the total synthesis of pinthunamide and cortistatin A is not prominently established in the available literature. The total synthesis of cortistatin A, a marine steroid with potent antiangiogenic activity, has been achieved from more complex steroidal precursors. nih.govnih.govscilit.com The synthesis of pinthunamide, a cyclic peptide, also appears to originate from different starting materials. Although bicyclic systems are integral to the synthesis of many complex natural products, the specific utility of this compound for these particular targets remains to be demonstrated.
Building Block for Bridged Amino Acid Derivatives and Bioactive Molecules
The rigid bicyclo[2.2.2]octane skeleton is an attractive template for the design of conformationally constrained amino acids. While not directly this compound, derivatives of the bicyclo[2.2.2]octane system, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), serve as valuable building blocks for bridged amino acid derivatives. nih.govacs.org These constrained cyclic β-amino acids are important precursors for a new generation of bioactive compounds, including antibiotics and enzyme inhibitors. nih.govacs.org The defined three-dimensional structure of the bicyclo[2.2.2]octane scaffold allows for the precise spatial arrangement of functional groups, which is crucial for their biological activity. nih.govacs.org Furthermore, these bridged amino acid derivatives have been incorporated into oligomers to create stable helical structures known as foldamers, with potential applications in materials science and medicine. nih.govacs.org
Precursor for Analogue Libraries and Diversification Strategies
In medicinal chemistry, the bicyclo[2.2.2]octane scaffold is recognized as a valuable motif for the creation of analogue libraries and the implementation of diversification strategies. nih.gov Its rigid, non-planar structure offers a three-dimensional alternative to traditional aromatic rings, often serving as a bioisostere for the phenyl group. researchgate.netnih.govresearchgate.net This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for drug development. nih.gov
The functional handles present in molecules like this compound allow for the introduction of various substituents, enabling the systematic exploration of chemical space around the bicyclic core. This diversification is key to developing structure-activity relationships (SAR) and optimizing the biological activity of lead compounds. The development of synthetic routes to functionalized bicyclo[2.2.2]octane derivatives is therefore of high interest for generating libraries of novel compounds for drug discovery programs. nih.gov
Synthesis and Reactivity of Functionalized Derivatives and Analogues
Preparation and Stereochemistry of Acetals and Dithioacetals
The protection of the carbonyl group in 6-hydroxybicyclo[2.2.2]octan-2-one and its derivatives is a crucial step in many synthetic sequences, enabling selective reactions at other positions. Ethylene (B1197577) acetals and dithioacetals are commonly employed for this purpose.
The formation of ethylene dithioacetals from the corresponding 13-methyl-12-exo-hydroxybicyclo[2.2.2]octan-15-ones can be achieved efficiently using 1,2-ethanedithiol (B43112) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O). mdpi.com This reaction typically yields a mixture of endo and exo isomers. mdpi.com For instance, the reaction of 3-oxocyclohexaneethanals via an intramolecular aldol (B89426) reaction produces an approximate 85:15 mixture of endo to exo 6-hydroxybicyclo[2.2.2]octan-2-ones. mdpi.com Subsequent treatment with 1,2-ethanedithiol and BF₃·Et₂O affords the corresponding dithioacetals. mdpi.com
An important aspect of the stereochemistry of these derivatives is the ability to equilibrate the endo/exo mixture under acidic conditions. mdpi.commdpi.com Treatment of an endo-rich mixture of 6-hydroxybicyclo[2.2.2]octan-2-one ethylene dithioacetals with a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing benzene (B151609) can shift the equilibrium to favor the exo epimer. mdpi.comresearchgate.net This equilibration provides a practical route to the often more elusive exo-hydroxy derivatives. researchgate.net For example, a 7:3 endo/exo mixture of hydroxydithioacetals was converted to a 4:6 ratio upon equilibration with TsOH. mdpi.comnih.gov Through repeated cycles of equilibration and separation, a nearly complete conversion to the desired exo epimer can be achieved. nih.gov The spectroscopic characterization of both 6-hydroxy and 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one ethylene acetals and dithioacetals has been thoroughly investigated using 1D and 2D NMR methods, providing a solid basis for their structural assignment. researchgate.netorcid.org
| Starting Material | Reagents and Conditions | Product(s) | Key Findings |
|---|---|---|---|
| 13-Methyl-12-exo-hydroxybicyclo[2.2.2]octan-15-one | 1,2-Ethanedithiol, BF₃·Et₂O | 13-Methyl-12-exo-hydroxybicyclo[2.2.2]octan-15-one ethylene dithioacetal | Efficient thioacetalization of the ketone functionality. mdpi.com |
| endo/exo mixture of 6-hydroxybicyclo[2.2.2]octan-2-one | 1,2-Ethanedithiol, BF₃·Et₂O | endo/exo mixture of 6-hydroxybicyclo[2.2.2]octan-2-one ethylene dithioacetals | Formation of a diastereomeric mixture of dithioacetals. mdpi.com |
| endo-rich mixture of 6-hydroxybicyclo[2.2.2]octan-2-one ethylene dithioacetals | TsOH, benzene, reflux | Equilibrated mixture with increased proportion of exo-hydroxy epimer | Acid-catalyzed equilibration favors the thermodynamically more stable exo isomer. mdpi.comresearchgate.net |
Derivatives with Modified Bicyclic Ring Systems
The inherent strain and defined stereochemistry of the bicyclo[2.2.2]octane framework make it a valuable precursor for the synthesis of other ring systems through rearrangement reactions. These transformations often lead to the formation of novel and complex molecular architectures.
One significant rearrangement is the acid-catalyzed transformation of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones into 4-methylbicyclo[3.2.1]oct-3-en-6-ones. mdpi.commdpi.comnih.gov This reaction proceeds with a high degree of stereospecificity and is driven by the relief of ring strain. mdpi.com The endo/exo equilibrium of the starting hydroxyketones under acidic conditions allows for the conversion of the entire mixture into the rearranged bicyclo[3.2.1]octane product. mdpi.com This strategy has been successfully employed in the total synthesis of natural products like stemarane diterpenoids. mdpi.com
Ring-rearrangement metathesis (RRM) offers another powerful tool for modifying the bicyclo[2.2.2]octene skeleton. beilstein-journals.org For example, a bicyclo[2.2.2]octene derivative can undergo a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM) sequence to generate decalin systems. beilstein-journals.org This approach allows for the construction of fused bicyclic systems that would be challenging to access through other methods. beilstein-journals.org
Furthermore, the bicyclo[2.2.2]octenone skeleton can be transformed into diverse frameworks through side-chain-involved sigmatropic rearrangements or photoinduced rearrangements. acs.org These reactions can lead to the formation of structures such as cis-decalin, diquinane, and fused-5,6,3-tricyclic skeletons, demonstrating the synthetic versatility of this system. acs.org
| Starting Bicyclo[2.2.2]octane Derivative | Reaction Type | Reagents and Conditions | Resulting Ring System |
|---|---|---|---|
| 1-Methyl-6-hydroxybicyclo[2.2.2]octan-2-one | Acid-catalyzed rearrangement | TsOH, toluene, reflux | 4-Methylbicyclo[3.2.1]oct-3-en-6-one mdpi.commdpi.com |
| Bicyclo[2.2.2]octene derivative | Ring-rearrangement metathesis (RRM) | Grubbs catalyst, ethylene | Decalin system beilstein-journals.org |
| Functionalized bicyclo[2.2.2]octenone | Photoinduced rearrangement | UV light | cis-Decalin, diquinane, fused tricyclic systems acs.org |
Introduction of Heteroatoms within the Bicyclo[2.2.2]octane Framework
The incorporation of heteroatoms such as oxygen and nitrogen into the bicyclo[2.2.2]octane core leads to the formation of heterocyclic analogues with distinct chemical and biological properties. These aza- and oxa-bicyclo[2.2.2]octane systems are of significant interest in medicinal chemistry and materials science.
The synthesis of 2-oxabicyclo[2.2.2]octanes can be achieved through the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.netenamine.net This key step, involving molecular iodine in acetonitrile, provides a modular method for producing a variety of functionalized 2-oxabicyclo[2.2.2]octane derivatives. nih.gov These compounds have been explored as saturated bioisosteres of the phenyl ring, offering improved physicochemical properties such as increased water solubility and metabolic stability in drug candidates. nih.govenamine.net For instance, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the drug Imatinib led to enhanced properties. nih.gov
Similarly, 2-azabicyclo[2.2.2]octane derivatives are valuable synthetic intermediates. wpmucdn.com The synthesis of 2-azabicyclo[2.2.2]octan-5-ones has been a focus of research, as these compounds serve as precursors to various alkaloids like prosopine. wpmucdn.com The rearrangement of the 2-azabicyclo[2.2.2]octane skeleton can also lead to the efficient synthesis of the 6-azabicyclo[3.2.1]octane-4-one system. wpmucdn.com
The Diels-Alder reaction is another powerful method for constructing these heterocyclic frameworks. For example, the reaction of furan (B31954) with a suitable dienophile can yield an oxabicyclo[2.2.1]heptane derivative, a related bridged system. wpmucdn.com
| Heterocyclic Analogue | Synthetic Method | Key Reagents/Intermediates | Significance |
|---|---|---|---|
| 2-Oxabicyclo[2.2.2]octane | Iodocyclization | Cyclohexane-containing alkenyl alcohols, I₂, CH₃CN | Bioisostere of the phenyl ring with improved physicochemical properties. nih.govenamine.net |
| 2-Azabicyclo[2.2.2]octan-5-one | Multi-step synthesis | Various starting materials | Precursor to alkaloids and other complex nitrogen-containing molecules. wpmucdn.com |
| Oxabicyclo[2.2.1]heptane | Diels-Alder reaction | Furan, fumaryl (B14642384) chloride | A related bridged heterocyclic system accessible via cycloaddition. wpmucdn.com |
Reactivity Studies of Functionalized 6-Hydroxybicyclo[2.2.2]octane-2-one Derivatives
Oxidation reactions have been studied to further functionalize the bicyclo[2.2.2]octanone core. The Baeyer-Villiger oxidation of substituted bicyclo[2.2.2]octanones using reagents like meta-chloroperoxybenzoic acid (m-CPBA) has been investigated for the selective insertion of an oxygen atom, leading to the formation of lactones. researchgate.net The regioselectivity of this oxidation is influenced by the substitution pattern on the bicyclic ring. researchgate.net For instance, the oxidation of bicyclo[2.2.2]octanone itself yields cis-4-hydroxycyclohexylacetic acid lactone. researchgate.net Selenium dioxide has also been used for the regioselective and often stereoselective oxidation of unsaturated bicyclo[2.2.2]octanones, with the attack occurring at the double bond rather than alpha to the carbonyl group. msu.edu
Reduction of the ketone functionality in 4-substituted bicyclo[2.2.2]octane-2,6-diones using baker's yeast has been explored for enantioselective synthesis of the corresponding hydroxy ketones. researchgate.netresearchgate.netresearchgate.net The yield and enantiomeric excess of these reductions are highly dependent on the nature of the substituent at the 4-position. researchgate.netresearchgate.netresearchgate.net
The bicyclo[2.2.2]octane skeleton can also undergo fragmentation reactions. For example, the Schmidt fragmentation of a pentacyclic dione (B5365651) containing a bicyclo[2.2.2]octane framework can lead to an unusual intramolecular hydride shift. psu.edu Additionally, the oxidative scission of the C1-C2 bond in bicyclo[2.2.2]octenones has been achieved, providing a route to highly functionalized cyclohexene (B86901) frameworks. acs.org
| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Key Observations |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Bicyclo[2.2.2]octanone | m-CPBA | cis-4-Hydroxycyclohexylacetic acid lactone | Selective oxygen insertion to form a lactone. researchgate.net |
| Allylic Oxidation | Unsaturated bicyclo[2.2.2]octanone | Selenium dioxide | Allylic alcohol | Regioselective oxidation at the double bond. msu.edu |
| Enantioselective Reduction | 4-Substituted bicyclo[2.2.2]octane-2,6-dione | Baker's yeast | Chiral hydroxy ketone | Yield and ee depend on the substituent at the 4-position. researchgate.netresearchgate.netresearchgate.net |
| Fragmentation | Pentacyclo dione with bicyclo[2.2.2]octane core | Sodium azide | Rearranged products | Observation of an intramolecular hydride shift. psu.edu |
| Oxidative Scission | Bicyclo[2.2.2]octenone | Fragmentation of ketoximes/Schmidt-type reactions | Functionalized cyclohexene | Cleavage of the C1-C2 bond. acs.org |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Methodologies
The synthesis of optically active bicyclo[2.2.2]octane derivatives is crucial for their application in the creation of bioactive compounds and natural products. lookchem.com Current research has successfully employed regio- and stereocontrolled transformations to produce these valuable molecules. lookchem.com A notable advancement is the synthesis of (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one through a catalytic asymmetric Michael reaction, which demonstrates high stereoselectivity and yields. lookchem.comdntb.gov.ua This method introduces the necessary stereochemical information in the initial step of the reaction sequence. lookchem.com
Future research will likely focus on the development of even more efficient and versatile stereoselective methods. This includes the exploration of new chiral catalysts and organocatalytic systems to further enhance enantiomeric and diastereomeric purity. rsc.orgconsensus.appresearchgate.net The goal is to create methodologies that are not only highly selective but also scalable for industrial applications. lookchem.com
One promising approach involves the asymmetric 1,4-addition of malonates to cyclohex-2-en-1-ones, which can be performed on a multigram scale with high enantiomeric excess. lookchem.com Further investigation into the use of various chiral catalysts, such as those based on binaphthol, could lead to even greater control over the stereochemical outcome. lookchem.com Another avenue of exploration is the asymmetric allylindation of 1,3-cyclohexanedione (B196179) derivatives, which has been shown to produce enantiomerically enriched bridgehead hydroxylated bicyclo[2.2.2]octane systems. lu.se
| Method | Key Features | Stereoselectivity | Ref |
| Catalytic Asymmetric Michael Reaction | Employs a chiral binaphthol-based catalyst. | High enantiomeric excess (>99% ee). | lookchem.com |
| Asymmetric Allylindation | Transforms mono-dioxolane protected 1,3-cyclohexadione. | High enantiomeric excess. | lu.se |
| Organocatalyzed Tandem Reaction | Metal-free conditions using an organic base. | Excellent enantioselectivities. | rsc.orgrsc.org |
Exploration of New Reactivity Profiles and Rearrangement Cascades
The rigid bicyclo[2.2.2]octane framework can undergo a variety of rearrangement reactions, leading to the formation of other complex carbocyclic systems. escholarship.org Understanding and controlling these rearrangements is a key area for future research. For instance, the conversion of bicyclo[2.2.2]octane systems into tricyclo[3.2.1.0(2,7)]octanes has been documented and is relevant to the synthesis of diterpenoids like trachylobane. researchgate.net
Future studies will likely investigate the factors that influence these rearrangement cascades, such as the nature and position of substituents on the bicyclic core. escholarship.org For example, radical-stabilizing substituents can influence the product ratios in rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters. escholarship.org Additionally, rearrangements accompanying oxidative decarboxylation with lead tetraacetate have been observed to yield bicyclo[3.2.1]octane systems. researchgate.net
A deeper understanding of the mechanisms governing these transformations, including the role of intermediates like carbonium ions, will enable the design of novel synthetic strategies. researchgate.net This could lead to the efficient construction of intricate molecular architectures that are otherwise difficult to access. The exploration of ring-rearrangement metathesis (RRM) also presents a powerful tool for transforming bicyclo[2.2.2]octene systems into other valuable scaffolds, such as decalin derivatives. beilstein-journals.org
| Reaction Type | Product | Key Influencing Factors | Ref |
| Radical Rearrangement | bicyclo[3.2.1]oct-6-en-2-yl radical | Radical-stabilizing substituents | escholarship.org |
| Oxidative Decarboxylation | bicyclo[3.2.1]octane system | Formation of a carbonium ion intermediate | researchgate.net |
| Ring-Rearrangement Metathesis | Decalin system | Catalyst and reaction conditions | beilstein-journals.org |
| Cationic Bicyclization/Fragmentation | Tricyclic intermediate for bicyclo[2.2.2]octane synthesis | Phenolic oxidation-induced lactonization | thieme-connect.de |
Advanced Materials Science Applications
The unique, rigid, and three-dimensional structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold for the development of advanced materials. rsc.orgrsc.org While direct applications of 6-Hydroxybicyclo[2.2.2]octane-2-one in this field are still emerging, the broader class of bicyclo[2.2.2]octane derivatives has shown promise. rsc.orgcapes.gov.bracs.org
Future research is expected to explore the incorporation of this compound and its derivatives as monomers in polymerization reactions. rsc.org The resulting polymers could exhibit unique thermal and mechanical properties due to the rigid bicyclic units in their backbone. The hydroxyl and ketone functionalities of the title compound offer convenient handles for further chemical modification, allowing for the tuning of material properties.
Furthermore, the bicyclo[2.2.2]octane framework can serve as a core for the design of functional molecules with applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net For example, propellanes containing a bicyclo[2.2.2]octene unit have been synthesized and are of interest for their potential as high-density materials and in medicinal applications. rsc.org The ability to create libraries of functionalized bicyclo[2.2.2]octanes using polymer-supported reagents opens up possibilities for high-throughput screening of new materials with desired properties. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The principles of continuous flow chemistry offer significant advantages for the synthesis of complex molecules like this compound, including improved safety, scalability, and control over reaction parameters. rsc.orgrsc.orgnih.govuni-muenchen.de The synthesis of ketones, a key functional group in the title compound, has been successfully achieved using flow chemistry under mild conditions. rsc.orgrsc.orgnih.gov
Future research will likely focus on adapting and optimizing existing batch syntheses of this compound for continuous flow processes. This could involve the development of new reactor designs and the integration of in-line purification and analysis techniques. The use of polymer-supported reagents, which are well-suited for flow systems, could further streamline the synthesis and purification of bicyclo[2.2.2]octane derivatives. rsc.orgacs.org
Automated synthesis platforms, which combine robotics with flow chemistry, have the potential to accelerate the discovery and optimization of new synthetic routes to this compound and its analogues. These systems can perform a large number of experiments in a short period, allowing for the rapid screening of different catalysts, reagents, and reaction conditions.
| Flow Chemistry Application | Advantages | Relevance to this compound | Ref |
| Synthesis of Diaryl Ketones | Mild conditions, safe, high productivity. | Applicable to the ketone functionality. | rsc.org |
| Synthesis of Ketones from Organolithiums | Minimizes over-addition, direct approach. | Potential for efficient ketone formation. | rsc.org |
| Synthesis of Ketones from CO2 | Suppresses byproducts, modular. | Green chemistry approach to ketone synthesis. | nih.gov |
| Multistep Synthesis of α-Halo Ketones | Eliminates handling of hazardous reagents, excellent yields. | Potential for functionalization of the bicyclic core. | acs.org |
Computational Design of Advanced Bicyclic Scaffolds
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, stability, and reactivity of bicyclic molecules. rroij.comarkat-usa.org These methods can provide valuable insights that guide the design of new synthetic targets and functional materials based on the bicyclo[2.2.2]octane scaffold. nih.govnih.govresearchgate.net
Future research will undoubtedly leverage computational modeling to an even greater extent. For example, DFT calculations can be used to predict the stereochemical outcome of reactions, aiding in the development of new stereoselective methodologies. acs.org Computational studies can also elucidate the mechanisms of complex rearrangement cascades, helping chemists to control and exploit these transformations. nih.gov
The design of advanced bicyclic scaffolds for specific applications, such as enzyme inhibition or materials with tailored electronic properties, will be increasingly driven by computational methods. nih.govnih.govresearchgate.net Molecular modeling can be used to screen virtual libraries of bicyclo[2.2.2]octane derivatives and identify candidates with the desired properties before they are synthesized in the laboratory, saving time and resources. tum.denih.gov
| Computational Method | Application | Insights Gained | Ref |
| Density Functional Theory (DFT) | Study of structural isomers. | Relative stabilities, geometrical parameters, thermodynamic properties. | rroij.com |
| DFT | Investigation of substituent effects. | Understanding of electronic interactions through the bicyclic framework. | researchgate.net |
| DFT | Elucidation of reaction mechanisms. | Stereochemical outcomes of rearrangements. | acs.org |
| Molecular Modeling | Design of enzyme inhibitors. | Binding modes and recommendations for optimization. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
